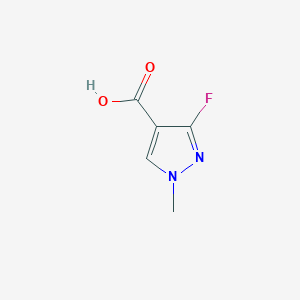

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Table 1: Key Identifiers of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1823271-62-0 | |

| European EC Number | 989-599-6 | |

| Molecular Formula | C₅H₅FN₂O₂ | |

| Synonyms | SCHEMBL12873382 |

The fluorine atom at C3 introduces electronegativity, polarizing the ring and enhancing hydrogen-bonding potential, while the carboxylic acid at C4 enables salt formation or esterification. This duality makes the compound a versatile intermediate in synthetic chemistry.

Historical Context in Heterocyclic Chemistry

Pyrazole chemistry traces its origins to 1883, when Ludwig Knorr first synthesized the parent compound via cyclocondensation of acetylene and diazomethane. The introduction of fluorine into pyrazole derivatives emerged much later, driven by mid-20th-century advances in fluorination techniques. Fluorine’s ability to modulate lipophilicity, metabolic stability, and electronic properties made it a cornerstone of agrochemical and pharmaceutical design.

This compound exemplifies this trend. Its development parallels the rise of fluorinated pyrazoles in the 1990s, particularly in herbicide research, where fluorine’s small atomic radius and strong C-F bond minimized steric hindrance and improved environmental persistence. The compound’s synthesis, as detailed in patent literature (e.g., WO2017064550A1), reflects modern strategies for regioselective fluorination and functionalization, marking a departure from early pyrazole chemistry’s reliance on non-halogenated precursors.

Position Within Pyrazole-Carboxylic Acid Derivatives

Pyrazole-carboxylic acids are a subclass defined by the presence of a carboxylic acid group on the pyrazole ring. The position of substituents critically influences their chemical behavior and applications:

Table 2: Comparison of Pyrazole-Carboxylic Acid Derivatives

The C4-carboxylic acid group in this compound positions it for facile derivatization into amides or esters, a trait exploited in drug discovery. Compared to non-fluorinated analogs, the C3-fluoro substituent elevates ring electron deficiency, potentially enhancing interactions with biological targets like enzymes or receptors. Its structural profile bridges the gap between simple pyrazoles and complex fluorinated agrochemicals, underscoring its utility as a building block in synthetic chemistry.

Properties

Molecular Formula |

C5H5FN2O2 |

|---|---|

Molecular Weight |

144.10 g/mol |

IUPAC Name |

3-fluoro-1-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C5H5FN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) |

InChI Key |

QJOPEADUKDOQSB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the pyrazole ring. The resulting ester is hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. Industrial methods often involve the use of cost-effective raw materials and solvents, as well as efficient catalytic systems. For example, nanoscale titanium dioxide can be used to catalyze the esterification step, resulting in a high reaction yield and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been shown to exhibit significant biological activities, particularly as fungicides and bactericides.

Case Study: Antifungal Activity

A study synthesized a series of amides derived from this compound and tested their antifungal properties against several phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrated superior antifungal activity compared to the standard fungicide boscalid, indicating its potential as a lead compound in antifungal drug development .

Agrochemical Applications

The compound is also recognized for its utility in the agrochemical sector, particularly in the development of pesticides. Its derivatives have been incorporated into formulations aimed at controlling various agricultural pests and diseases.

Case Study: Pesticide Development

Research indicates that this compound is a crucial precursor for synthesizing novel fungicides such as fluopyram, bixafen, and isopyrazam. These compounds are characterized by their high efficiency and low toxicity, making them suitable for environmentally friendly agricultural practices .

Chemical Synthesis

The synthesis of this compound involves several steps that can vary based on the desired derivative. The compound can be synthesized through reactions involving fluoroacetyl halides and dimethylaminovinyldiketones, followed by cyclization with methylhydrazine .

Synthesis Overview Table

| Step | Description |

|---|---|

| 1 | Condensation of fluoroacetyl halide with dimethylaminovinyldiketone |

| 2 | Cyclization with methylhydrazine to form pyrazole derivative |

| 3 | Acidification to yield this compound |

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have been conducted to correlate the chemical structure of derivatives with their biological activity. These studies utilize computational methods such as molecular docking to predict interactions between the compounds and biological targets.

Insights from QSAR Studies

The QSAR models developed for 3-fluoro derivatives have revealed critical insights into the structural features that enhance antifungal activity. For instance, specific substitutions on the pyrazole ring significantly influence binding affinity to target enzymes involved in fungal metabolism .

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Key Observations :

- Fluorine’s small atomic radius and high electronegativity make it ideal for optimizing binding interactions in biological targets without steric hindrance .

- Trifluoromethyl and difluoromethyl groups enhance lipophilicity and metabolic stability but may reduce solubility .

- Methoxy substituents improve solubility but lack the electronic effects of fluorine .

Physicochemical Data

| Property | Target Compound | Difluoromethyl Analog | Trifluoromethyl Analog | Methoxy Analog |

|---|---|---|---|---|

| LogP (estimated) | 1.2–1.5 | 1.8–2.1 | 2.3–2.6 | 0.8–1.1 |

| Aqueous Solubility (mg/mL) | 12–15 | 5–8 | 3–5 | 20–25 |

| pKa (carboxylic acid) | ~3.5 | ~3.4 | ~3.3 | ~3.7 |

Notes:

Biological Activity

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly as an antifungal and antimicrobial agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a fluorine atom at the 3-position contributes to its unique chemical reactivity and biological profile.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal properties. It acts primarily by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts cellular respiration, leading to fungal cell death.

A comparative study highlighted its efficacy against several phytopathogenic fungi, showing higher activity than traditional fungicides like boscalid. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole core can enhance antifungal potency .

| Fungus | Inhibition Zone (mm) | Comparison with Boscalid |

|---|---|---|

| Alternaria spp. | 25 | Higher |

| Fusarium spp. | 22 | Higher |

| Botrytis cinerea | 20 | Comparable |

Antimicrobial Activity

In addition to antifungal effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Inhibition of SDH : By binding to the active site of succinate dehydrogenase, it prevents substrate binding and subsequent electron transport, leading to energy depletion in fungal cells.

- Cell Membrane Disruption : The compound may also affect microbial cell membranes, increasing permeability and leading to cell lysis.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of this compound against Zymoseptoria tritici, a significant wheat pathogen. The compound was tested in vitro, showing an IC50 value significantly lower than that of conventional fungicides. The results suggest its potential as a lead compound for new agricultural fungicides .

Case Study 2: Antimicrobial Properties

In another research project focusing on antimicrobial activity, this compound was assessed against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its promise as an alternative therapeutic agent .

Q & A

Q. What are the established synthetic routes for 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and fluorinated hydrazines, followed by hydrolysis. Key steps include:

- Cyclization : Optimizing temperature (80–100°C) and solvent (DMF or ethanol) to minimize side products.

- Hydrolysis : Using aqueous NaOH or KOH under reflux to convert esters to carboxylic acids .

Yields vary (50–75%) based on fluorinating agent reactivity and purification methods (e.g., column chromatography vs. recrystallization) .

| Synthetic Method | Key Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | DMF, 90°C, 12h | 60–70% |

| Acid Chloride Route | SOCl₂, reflux | 50–65% |

Q. How is structural characterization of this compound performed, and what spectral signatures are critical?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group), δ 7.5–8.0 ppm (pyrazole C-H), and δ 12–13 ppm (carboxylic acid proton, if present) .

- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm, pyrazole carbons at 140–150 ppm .

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch, broad) .

- X-ray Diffraction : Confirms planarity of the pyrazole ring and dihedral angles between substituents .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-4 position) prone to nucleophilic attack .

- Transition State Analysis : Simulate activation energy for fluoromethyl group substitution, correlating with experimental kinetics .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products in vivo .

- Solubility Optimization : Co-crystallization with cyclodextrins or PEGylation to enhance bioavailability .

- Example: A derivative showed poor in vivo antifungal activity despite strong in vitro results due to rapid hepatic clearance, resolved by methyl ester prodrug modification .

Q. How do electronic effects of fluorine substitution influence the compound’s acidity and coordination chemistry?

- Methodological Answer :

- Acidity Measurement : pKa determination via potentiometric titration shows increased acidity (pKa ~2.5) compared to non-fluorinated analogs (pKa ~3.0) due to fluorine’s electron-withdrawing effect .

- Coordination Studies : Fluoro groups enhance metal-binding affinity (e.g., Cu²⁺ or Fe³⁺) in chelation assays, useful for designing metalloenzyme inhibitors .

Q. What advanced purification techniques improve enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Crystallization-Induced Diastereomer Resolution : Employ chiral amines (e.g., cinchonidine) to form diastereomeric salts .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Conflicting results arise from solvent polarity and catalyst choice:

- Polar Solvents (DMSO) : Favor substitution at C-5 due to stabilization of transition state .

- Lewis Acids (BF₃·Et₂O) : Direct electrophiles to C-3 via coordination with the carboxylic acid group .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block for kinase inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.